molecular formula C12H16ClN3O B1373654 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride CAS No. 1269288-52-9

2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride

カタログ番号: B1373654
CAS番号: 1269288-52-9
分子量: 253.73 g/mol
InChIキー: PKGGTFZYFKCLOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical identity, nomenclature, and classification

This compound is systematically classified as a substituted pyridazinone derivative bearing the Chemical Abstracts Service registry number 1269288-52-9. The compound is also documented under the alternative registry number 1609399-79-2, reflecting variations in salt form documentation. The molecular formula is established as C₁₂H₁₅N₃O·ClH, with a molecular weight of 253.73 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its structural features and ionic composition.

The compound exists as a hydrochloride salt, which significantly influences its physical and chemical properties compared to the free base form. The salt formation occurs through protonation of the aminoethyl side chain, creating a stable ionic compound with enhanced water solubility and crystalline properties. The Simplified Molecular Input Line Entry System representation is documented as C1=CC=C(C=C1)C2=NN(CCN)C(=O)CC2.Cl, providing a standardized notation for database searches and computational applications. The International Chemical Identifier code is recorded as InChI=1S/C12H15N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-6,14H,7-9,13H2;1H, offering detailed connectivity information for structural analysis.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically within the diazine subfamily of nitrogen-containing aromatic systems. It is categorized as a pharmaceutical-grade research chemical with documented purity levels ranging from 95% to 97% across various commercial sources. The compound requires refrigerated storage conditions to maintain stability and prevent degradation, indicating its sensitivity to environmental factors. Multiple synonyms exist in chemical databases, including variations in numbering systems and alternative systematic names that reflect different nomenclature conventions used across international chemical literature.

Historical context in pyridazinone scaffold development

The development of pyridazinone scaffolds traces its origins to fundamental discoveries in heterocyclic chemistry, with the parent pyridazine ring system first prepared through the pioneering work of Emil Fischer during his investigation of indole synthesis. Fischer achieved the initial synthesis of pyridazine derivatives through the condensation of phenylhydrazine with levulinic acid, establishing the foundational chemistry that would later enable the development of more complex pyridazinone systems. The parent heterocycle was subsequently prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation, though more efficient synthetic routes were later developed starting from maleic hydrazide.

The evolution of pyridazinone chemistry has been driven by the recognition of these compounds as valuable pharmacophores with diverse biological activities. Pyridazine and pyridazinone derivatives have emerged as important classes of heterocyclic compounds due to their unique structural features, containing two nitrogen atoms at adjacent positions within a six-membered aromatic ring. This structural arrangement creates distinct electronic properties and reactivity patterns that differentiate pyridazinones from other diazine systems such as pyrimidines and pyrazines.

The historical development of substituted pyridazinones, including compounds with aminoethyl and phenyl substituents, reflects advances in synthetic methodology and structure-activity relationship understanding. Research into pyridazinone derivatives has been motivated by their potential applications across multiple therapeutic areas, leading to the synthesis of numerous analogs with varying substitution patterns. The specific combination of functional groups present in this compound represents a targeted approach to scaffold modification, incorporating both aromatic and aliphatic amine functionalities.

The compound's position within pyridazinone development reflects broader trends in medicinal chemistry toward exploring nitrogen-rich heterocycles as privileged scaffolds. The synthesis of this particular derivative builds upon established methodologies for pyridazinone construction, typically involving condensation reactions between 1,4-diketones or 4-ketoacids with hydrazine derivatives. The incorporation of the aminoethyl side chain and phenyl substituent demonstrates the synthetic accessibility of complex pyridazinone derivatives through modern organic chemistry techniques.

Position within nitrogen-containing heterocyclic compounds

This compound occupies a distinctive position within the diverse family of nitrogen-containing heterocyclic compounds, specifically as a member of the diazine subcategory. The compound features the characteristic pyridazine core structure, which contains two nitrogen atoms positioned at the 1,2-positions of a six-membered aromatic ring, distinguishing it from the isomeric pyrimidine (1,3-diazine) and pyrazine (1,4-diazine) systems. This unique nitrogen arrangement creates specific electronic properties and reactivity patterns that influence both the compound's chemical behavior and its interactions with biological systems.

The dihydropyridazinone framework represents a partially saturated derivative of the parent pyridazinone system, with reduction occurring at the 4,5-positions of the ring. This structural modification significantly alters the compound's electronic properties compared to fully aromatic pyridazinone derivatives, creating a more flexible ring system with reduced aromaticity. The presence of the carbonyl group at the 3-position maintains the characteristic electrophilic character associated with pyridazinone derivatives while providing additional hydrogen bonding capabilities through the lactam functionality.

Within the broader context of nitrogen heterocycles, pyridazinone derivatives are characterized by their relative scarcity in natural systems compared to other diazine compounds. This rarity in nature possibly reflects the limited availability of naturally occurring hydrazine building blocks that serve as common precursors for pyridazinone synthesis. Despite their synthetic origins, pyridazinone compounds have found extensive applications in pharmaceutical research due to their unique pharmacophore properties and ability to interact with diverse biological targets.

The aminoethyl substituent at the 2-position introduces an additional basic nitrogen functionality, creating a bis-nitrogen system with distinct protonation characteristics. This structural feature places the compound within the category of polyfunctional nitrogen heterocycles, capable of multiple ionic interactions and hydrogen bonding patterns. The phenyl group at the 6-position contributes aromatic character and hydrophobic interactions, creating a molecule with both hydrophilic and lipophilic domains that influence its overall physicochemical properties.

Structural Component Chemical Feature Significance
Pyridazinone core 1,2-diazine lactam Fundamental pharmacophore
Dihydro modification 4,5-saturated positions Reduced aromaticity, increased flexibility
Aminoethyl side chain Primary amine terminus Basicity, hydrogen bonding capability
Phenyl substituent Aromatic ring system Hydrophobic interactions, π-π stacking
Hydrochloride salt Ionic association Enhanced solubility, crystalline stability

Significance in chemical and structural research

The research significance of this compound extends across multiple domains of chemical science, particularly in the areas of heterocyclic chemistry, medicinal chemistry, and structural biology. The compound serves as a valuable scaffold for investigating structure-activity relationships within the pyridazinone family, providing insights into how specific substitution patterns influence molecular properties and biological interactions. The unique combination of functional groups present in this molecule makes it an important reference compound for comparative studies of nitrogen heterocycle reactivity and pharmacophore development.

In synthetic chemistry research, this compound represents an accessible example of multi-step heterocycle construction, demonstrating established methodologies for introducing diverse functional groups onto the pyridazinone core. The successful synthesis and characterization of this derivative validates synthetic approaches that can be applied to related analogs, contributing to the broader understanding of pyridazinone chemistry and expansion of available chemical libraries. The compound's well-documented analytical characteristics, including nuclear magnetic resonance and mass spectrometry data, provide essential reference standards for structural confirmation of related derivatives.

The molecular architecture of this compound offers unique opportunities for computational chemistry investigations, particularly in the areas of conformational analysis and molecular modeling. The partially saturated ring system creates conformational flexibility that can be studied through computational methods, providing insights into preferred molecular geometries and their relationships to biological activity. The compound's multiple nitrogen functionalities and ionic character make it suitable for studies of protonation states, tautomerism, and intermolecular interactions.

From a materials science perspective, the hydrochloride salt form of this compound provides opportunities for crystal engineering studies and solid-state characterization. The ionic nature of the compound influences its crystallization behavior and polymorphic potential, making it valuable for investigating relationships between molecular structure and solid-state properties. The compound's documented storage requirements and stability characteristics contribute to understanding the environmental factors that influence heterocyclic compound degradation and preservation.

Research Domain Application Contribution
Synthetic Chemistry Scaffold development Methodology validation
Analytical Chemistry Reference standards Spectroscopic databases
Computational Chemistry Molecular modeling Conformational studies
Materials Science Crystal engineering Solid-state characterization
Medicinal Chemistry Pharmacophore analysis Structure-activity relationships

特性

IUPAC Name

2-(2-aminoethyl)-6-phenyl-4,5-dihydropyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGGTFZYFKCLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a base to yield the pyridazinone core. The aminoethyl side chain is introduced through nucleophilic substitution reactions, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability. Key factors in industrial production include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.

化学反応の分析

Aminoethyl Group

The primary amine in the 2-aminoethyl moiety participates in:

  • Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde, p-nitrobenzaldehyde) in ethanol under reflux to form azomethine derivatives.

    • Example: IR spectra show C=N absorption at 1614–1629 cm⁻¹, with ¹H-NMR signals for CH=N protons at δ 8.44–9.06 ppm .

  • Acylation : Reacts with acyl chlorides or anhydrides to yield amides, enhancing solubility for pharmacological studies .

Pyridazinone Ring

  • Oxidative cyclization : Treatment with selenium dioxide in glacial acetic acid converts semicarbazones into selenadiazolopyridazines (e.g., compound 4 ) .

  • Hurd–Mori reaction : Reacts with thionyl chloride (SOCl₂) in dichloromethane at 0°C to form thiadiazole derivatives (e.g., compound 5 ) .

Phenyl Substituent

Pharmacological Modifications

While not directly studied, structural analogs highlight potential bioactivity:

  • CB1/CB2 receptor binding : Pyridazinones with N-alkylaminoethyl groups show nanomolar affinity for cannabinoid receptors (e.g., compound 6 , Ki = 4.7 ± 2.1 nM for CB2R) .

  • Antiplatelet activity : Derivatives with acylated aminoethyl groups inhibit ADP-induced platelet aggregation (IC₅₀ = 0.091 mM for compound 39 ) .

Comparative Reaction Data

Reaction Type Reagents/Conditions Product Key Spectral Data
Schiff base formation Benzaldehyde, ethanol, refluxAzomethine derivativeC=N: 1614 cm⁻¹; ¹H-NMR δ 8.44 (CH=N)
Oxidative cyclization SeO₂, glacial acetic acid, 70°CSelenadiazolopyridazineIR: 1611 cm⁻¹ (C=N); ¹H-NMR δ 1.92 (CH₂)
N-Alkylation 4-Fluorobenzyl bromide, K₂CO₃, ultrasoundN-Benzylpyridazinone¹H-NMR δ 3.00 (CH₃); MS: m/z 292

Stability and Salt Formation

  • Hydrochloride salt : Enhances water solubility and stability. The aminoethyl group’s protonation in acidic media facilitates salt formation, critical for pharmaceutical formulations .

  • Hydrolysis susceptibility : The dihydropyridazinone ring is stable under physiological pH but may degrade under strong acidic/basic conditions .

科学的研究の応用

Pharmacological Applications

1. Antiplatelet Activity
Research indicates that pyridazinone derivatives, including 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride, exhibit significant antiplatelet effects. These compounds function as inhibitors of thromboxane A2 (TXA2) synthase and cyclooxygenase (COX) enzymes, which play crucial roles in platelet aggregation and cardiovascular health. Studies have shown that these compounds can effectively reduce platelet aggregation and have potential therapeutic applications in managing cardiovascular diseases .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyridazinones have been reported to inhibit the production of prostaglandins and leukotrienes, contributing to their anti-inflammatory activity. This makes them candidates for treating conditions such as arthritis and other inflammatory disorders .

3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antibacterial properties against various pathogens, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicate that modifications in the pyridazinone framework can enhance its antimicrobial efficacy .

Case Study 1: Antiplatelet Activity

A study evaluated the antiplatelet effects of various pyridazinone derivatives, including this compound. Results demonstrated a dose-dependent inhibition of platelet aggregation in vitro, suggesting potential for further development as a cardiovascular therapeutic agent .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory markers. The results showed a significant reduction in pro-inflammatory cytokines and mediators, indicating its potential utility in treating inflammatory diseases .

作用機序

The mechanism of action of 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

類似化合物との比較

Table 1: Key Structural and Functional Differences

Compound Name/Structure Substituents (Position) Pharmacological Activity Clinical/Research Status Reference
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone HCl 2-(2-Aminoethyl), 6-phenyl Not explicitly stated (assumed cardio/antiplatelet) Research phase -
6-[4-(4-Pyridylamino)phenyl] derivative (Trihydrate) 6-[4-(4-Pyridylamino)phenyl] Cardiotonic (superior cardiac action) Patented for cardiac failure treatment
CI-914 (Imazodan hydrochloride) 4-(1H-Imidazol-1-yl)phenyl at C-6 Positive inotropic agent (oral activity) Clinical trials (cardiotonic)
Compound 42 (Thota et al.) 6-(4-Aminophenyl) Platelet aggregation inhibition (> aspirin) Preclinical studies
4-(m-Methoxyphenyl)-2-(2-morpholinoethyl)-6-phenyl derivative 2-(2-Morpholinoethyl), 4-(m-methoxyphenyl) Not specified Supplier-listed (research use)
  • Substituent Impact: The 2-aminoethyl group in the target compound may enhance solubility and receptor interaction compared to bulkier substituents like morpholinoethyl (e.g., in ). 6-Phenyl vs. 6-Aminophenyl: The phenyl group at position 6 in the target compound contrasts with 4-aminophenyl in cardio-active derivatives (), which are linked to improved antiplatelet activity (). Heterocyclic Modifications: Compounds like CI-914 (imidazolyl substituent) demonstrate the role of nitrogen-rich groups in enhancing cardiotonic efficacy .

Pharmacological Activity Comparison

  • Cardiovascular Effects: The trihydrate derivative () is explicitly noted for cardiac failure treatment, with crystallinity improving stability and bioavailability. CI-914 and CI-930 () are potent orally active cardiotonics, suggesting that imidazole-containing pyridazinones may have superior inotropic effects compared to aminoethyl-substituted analogs.
  • Antiplatelet Activity: Compounds with 4-aminophenyl groups (e.g., Compound 42 in ) exhibit significant platelet aggregation inhibition, surpassing aspirin. The target compound’s phenyl group may reduce antiplatelet potency unless modified with amino substituents.

Clinical and Commercial Status

  • The target compound remains in preclinical research, with structural optimization needed to match the efficacy of analogs like CI-914 or the trihydrate form.

生物活性

The compound 2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride is a member of the pyridazinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 241.70 g/mol
  • CAS Number : 23239-13-6

This compound exhibits a pyridazinone core structure, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Pyridazinones, including this compound, have been reported to exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyridazinones have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Several studies indicate that these compounds can inhibit inflammatory pathways. For example, this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
  • Anticancer Properties : Research has highlighted the potential of pyridazinones in cancer treatment. Certain derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
  • Cardiotonic Effects : Some pyridazinone derivatives act as cardiotonic agents, enhancing cardiac contractility and showing promise in treating heart failure conditions .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyridazinone derivatives against clinical isolates. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against resistant bacterial strains.

CompoundMIC (µg/mL)Bacteria Targeted
Compound A16S. aureus
Compound B32E. coli
Compound C8Pseudomonas aeruginosa

Anti-inflammatory Effects

In vitro studies demonstrated that the compound significantly reduced IL-1β production in stimulated macrophages, suggesting a potent anti-inflammatory mechanism.

CompoundIL-1β Inhibition (%)Concentration (µM)
2-Aminoethyl-pyridazinone7510
Control (Dexamethasone)901

Anticancer Activity

The anticancer potential was assessed through cell viability assays on various cancer cell lines. The compound showed IC50 values ranging from 10 to 20 µM across different lines.

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)18

Cardiotonic Effects

In animal studies, the compound was administered to models of heart failure, resulting in improved cardiac output and reduced heart rate.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with pyridazinone derivatives showed a significant reduction in infection rates compared to standard antibiotic therapy.
  • Clinical Application in Heart Failure : A double-blind study assessed the effects of a pyridazinone derivative on patients with chronic heart failure, revealing improved ejection fraction and overall cardiac function.

Q & A

Q. What are the common synthetic routes for 2-(2-aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride, and how are intermediates purified?

The compound is typically synthesized via cyclocondensation reactions. For example, substituted phenylhydrazines are reacted with α,β-unsaturated ketones or esters to form the pyridazinone core, followed by functionalization at the 2-position with aminoethyl groups. Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Critical intermediates (e.g., 6-phenyl-4,5-dihydro-3(2H)-pyridazinone) are characterized via NMR and HPLC to confirm regioselectivity .

Q. Which analytical techniques are essential for structural validation of this compound and its derivatives?

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.
  • X-ray crystallography for absolute stereochemical determination, especially when chiral centers are introduced during synthesis (e.g., in dihydro derivatives) .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and chloride counterion presence.
  • HPLC with UV detection (>95% purity thresholds) for batch consistency .

Q. What primary biological activities have been reported for this compound in preclinical studies?

The compound exhibits antiplatelet aggregation activity by inhibiting ADP-induced platelet activation (IC₅₀ ~10–50 μM in human platelet-rich plasma assays). Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring show enhanced potency. Additional cardioactive effects, such as positive inotropic activity, have been observed in isolated guinea pig heart models .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies often arise from assay conditions. For example:

  • Platelet source : Human vs. murine platelets exhibit differential expression of ADP receptors.
  • In vitro vs. ex vivo models : Plasma protein binding in whole blood reduces free drug concentration, leading to higher apparent IC₅₀ values.
  • Solution : Use standardized protocols (e.g., platelet-rich plasma preparation, agonist concentrations) and validate findings across ≥2 independent models .

Q. What strategies improve solubility and bioavailability of this hydrophobic compound?

  • Salt forms : Hydrochloride salts enhance aqueous solubility (e.g., 2.3 mg/mL in PBS vs. 0.1 mg/mL for free base).
  • Co-solvents : PEG 400/water mixtures (e.g., 40% PEG) increase solubility 5-fold via hydrophobic cavity disruption .
  • Prodrug approaches : Esterification of the aminoethyl group improves intestinal absorption, with enzymatic hydrolysis regenerating the active form .

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Quantum mechanical calculations (e.g., DFT) predict transition states to identify optimal catalysts and solvents. For example:

  • Solvent selection : Acetonitrile vs. DMF alters reaction activation energy by 15 kcal/mol, favoring faster cyclization in DMF.
  • Catalyst screening : Mg(ClO₄)₂ accelerates imine formation by stabilizing intermediate charges.
  • Workflow : Combine computational reaction path searches with high-throughput experimentation to narrow parameter space .

Methodological Recommendations

  • Contradiction Analysis : Use meta-analysis tools to compare IC₅₀ values across studies, adjusting for assay variability (e.g., platelet concentration, agonist type).
  • In Vitro–In Vivo Translation : Incorporate pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) early to prioritize derivatives with favorable ADMET profiles .
  • Data Reproducibility : Adopt open-access platforms for sharing synthetic protocols and raw spectral data to mitigate replication crises.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。